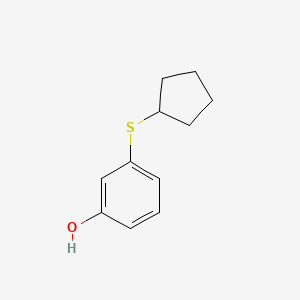

3-(Cyclopentylsulfanyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentylsulfanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIXWBLQDIGJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=CC=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopentylsulfanyl Phenol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(Cyclopentylsulfanyl)phenol, the most logical and common disconnection strategy involves breaking the bond between the aromatic carbon and the sulfur atom (C-S bond).

This primary disconnection leads to two key synthons: a 3-hydroxyphenyl cation and a cyclopentylthiolate anion. The corresponding real-world chemical equivalents, or starting materials, would be a derivative of 3-substituted phenol (B47542) (such as 3-bromophenol (B21344) or 3-aminophenol) and cyclopentanethiol (B157770). This approach is favored because the C-S bond is readily formed using well-established cross-coupling or nucleophilic substitution reactions.

An alternative, though less common, disconnection could be at the alkyl-sulfur bond. This would lead to 3-mercaptophenol and a cyclopentyl halide. However, the first approach is generally more efficient as the nucleophilicity of the thiolate is typically directed towards an activated aromatic ring or in a metal-catalyzed cycle.

| Disconnection Strategy | Synthons | Potential Starting Materials | Rationale |

| Aryl C-S Bond | 3-Hydroxyphenyl Cation + Cyclopentylthiolate Anion | 3-Bromophenol, 3-Iodophenol (B1680319), or 3-Aminophenol + Cyclopentanethiol | Leverages powerful and reliable metal-catalyzed cross-coupling reactions. |

| Alkyl S-C Bond | 3-Mercaptophenolate Anion + Cyclopentyl Cation | 3-Mercaptophenol + Cyclopentyl Bromide or Tosylate | Relies on standard nucleophilic substitution, but the synthesis of 3-mercaptophenol can be complex. |

Conventional Synthetic Approaches for Phenols with Thioether Linkages

Traditional methods for synthesizing aryl thioethers provide a foundational framework for the preparation of this compound. These methods can be broadly categorized based on which part of the molecule is constructed last.

This strategy begins with a pre-existing phenol ring and introduces the sulfur-containing moiety.

Metal-Catalyzed Cross-Coupling: The most prevalent method involves the coupling of a halophenol with a thiol. For instance, 3-bromophenol or 3-iodophenol can react with cyclopentanethiol in the presence of a transition metal catalyst, typically palladium or copper. The Ullmann condensation, a classic copper-catalyzed reaction, is a well-established method for forming C-S bonds. nih.gov Modern variations using palladium catalysts with specialized phosphine (B1218219) ligands often provide higher yields and milder reaction conditions. nih.gov

Diazonium Salt Chemistry: Starting from 3-aminophenol, a diazonium salt can be generated using sodium nitrite (B80452) and a strong acid. The subsequent reaction of this salt with a cyclopentylthiolate salt (e.g., potassium cyclopentylthiolate) can yield the target thioether. This is an adaptation of the Sandmeyer reaction.

Newman-Kwart Rearrangement: A multi-step sequence where the phenol is first converted to an O-aryl dialkylthiocarbamate. wikipedia.org This intermediate is then heated, causing a rearrangement to an S-aryl isomer, which can be hydrolyzed to the corresponding thiophenol. The thiophenol would then need to be alkylated with a cyclopentyl halide. This is a less direct route for this specific target.

An alternative and often advantageous approach involves forming the C-S bond first and then revealing the phenol hydroxyl group at a later stage. This is particularly useful because the acidic proton of the phenol can interfere with many coupling reactions.

The most common implementation of this strategy involves using 3-bromoanisole (B1666278) or 3-iodoanisole (B135260) as the starting material. The methoxy (B1213986) group serves as a protected form of the phenol. This anisole (B1667542) derivative is coupled with cyclopentanethiol using palladium or copper catalysis. In the final step, the methyl ether is cleaved using a demethylating agent like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the final product, this compound. nih.gov

Regioselective Synthesis Strategies for 3-Substituted Phenols

Achieving the specific 1,3-substitution pattern (meta-substitution) is the central challenge in synthesizing this compound. The hydroxyl group of a phenol is a strong ortho, para-directing group for electrophilic aromatic substitution. Therefore, direct thiolation of phenol would not yield the desired 3-substituted isomer.

To ensure the correct regiochemistry, the synthesis must begin with a starting material that already possesses the 1,3-substitution pattern.

Use of 3-Halophenols: As mentioned, 3-bromophenol or 3-iodophenol are ideal starting points. The halogen atom precisely directs the position of the incoming cyclopentylsulfanyl group via cross-coupling reactions.

Use of 3-Aminophenol: This starting material also fixes the substitution pattern. The amino group can be converted into a diazonium group, which is then replaced by the thioether.

From Resorcinol: Resorcinol (1,3-dihydroxybenzene) could theoretically be used. One hydroxyl group would need to be selectively converted into a better leaving group, such as a triflate (-OTf), while the other is protected. The triflate group could then be displaced in a palladium-catalyzed coupling reaction.

The choice of a 1,3-disubstituted benzene (B151609) derivative is the most straightforward and reliable method for controlling the regioselectivity of the synthesis.

Modern and Sustainable Synthetic Innovations

Recent advances in organic synthesis have focused on developing more efficient, cost-effective, and environmentally friendly methods.

While metal-catalyzed cross-coupling is a conventional method, modern research has produced significant improvements.

Advanced Catalytic Systems: The development of new generations of ligands (e.g., Buchwald's biarylphosphines, Josiphos) for palladium has enabled C-S coupling reactions to proceed at lower temperatures and with lower catalyst loadings, reducing cost and metal waste. Earth-abundant and less toxic metals like copper, nickel, and iron are increasingly used as catalysts for C-S bond formation, offering a more sustainable alternative to palladium. researchgate.net

C-H Functionalization: A cutting-edge strategy involves the direct formation of the C-S bond by activating a C-H bond on the phenol ring. While challenging, methods for the meta-C-H functionalization of aromatic rings are an active area of research. nih.gov This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials like halophenols. nih.gov

Photoredox and Electrochemical Catalysis: These emerging fields use light or electricity, respectively, to drive chemical reactions. Such methods can often be performed under very mild conditions without the need for strong chemical oxidants or reductants, aligning with the principles of green chemistry. nih.gov

Below is a comparative table of potential catalytic approaches.

| Catalytic Method | Catalyst/System | Advantages | Challenges |

| Palladium-Catalyzed Coupling | Pd(dba)₂ / Xantphos | High yields, broad substrate scope, well-understood mechanism. | Cost of palladium, potential for metal contamination in the product. |

| Copper-Catalyzed Coupling (Ullmann) | CuI / L-proline | Low cost of copper, effective for many substrates. | Often requires higher temperatures, can have narrower substrate scope than Pd. |

| Nickel-Catalyzed Coupling | NiCl₂(dppp) | Lower cost than palladium, effective for C-S coupling. | Can be sensitive to air and moisture. |

| Direct C-H Thiolation | Rhodium or Ruthenium catalysts | Highly atom-economical, reduces synthetic steps. | Regioselectivity can be difficult to control, especially for the meta position. nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the careful selection of solvents, catalysts, and energy sources to enhance safety, improve efficiency, and minimize waste.

Catalysis: Traditional methods for aryl sulfide (B99878) synthesis often rely on transition metal catalysts like palladium. nih.govresearchgate.net While effective, these metals can be costly and toxic. Green chemistry encourages the use of more abundant and less toxic metal catalysts or even metal-free reaction conditions. For instance, copper-catalyzed coupling reactions are often considered a greener alternative to palladium-catalyzed systems. beilstein-journals.org Furthermore, the development of catalyst-free methods, such as those utilizing electrochemical synthesis, presents a significant advancement in green chemistry for C-S bond formation. researchgate.net

Solvents: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. nih.gov For the synthesis of sulfur-containing compounds, green solvents such as water, ionic liquids, deep eutectic solvents, glycerol, and polyethylene (B3416737) glycol have been explored. mdpi.com Reactions performed in water are particularly attractive due to its non-toxicity, non-flammability, and availability. mdpi.com The use of aqueous media for key C-C and C-S bond-forming reactions, facilitated by surfactants that create micelles, has been shown to be a successful green strategy.

Energy: Conventional synthetic methods often require significant energy input through prolonged heating. Green chemistry promotes the use of alternative energy sources like microwave irradiation and sonication. Microwave-assisted synthesis can dramatically reduce reaction times, increase yields, and often leads to cleaner reactions with fewer byproducts.

Atom Economy and Waste Reduction: Green synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Methodologies like direct C-H functionalization are inherently more atom-economical as they avoid the need for pre-functionalized starting materials. researchgate.net Additionally, designing processes that allow for the recycling of catalysts and solvents is a key aspect of waste reduction. researchgate.net The use of solid-supported catalysts or reactions in aqueous media can simplify catalyst recovery and reuse.

The following table summarizes a comparison of traditional and greener approaches to the synthesis of aryl sulfides, which can be applied to the synthesis of this compound.

| Feature | Traditional Synthetic Approach | Greener Synthetic Approach |

| Catalyst | Palladium, Nickel | Copper, Iron, Organocatalysts, Biocatalysts, Catalyst-free (electrochemical) |

| Solvents | Volatile organic compounds (e.g., Toluene, DMF) | Water, Ionic Liquids, Deep Eutectic Solvents, Supercritical CO2 |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound, Photochemical methods |

| Starting Materials | Pre-functionalized arenes (e.g., aryl halides) | Direct C-H functionalization of arenes |

| Byproducts | Stoichiometric amounts of inorganic salts | Minimal byproducts, recyclable materials |

| Overall Process | Multi-step, purification by chromatography | One-pot synthesis, simplified workup, catalyst recycling |

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopentylsulfanyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 3-(Cyclopentylsulfanyl)phenol is highly activated towards electrophilic attack due to the strong electron-donating nature of the hydroxyl group. byjus.comsips.org.in This activation is further supported by the cyclopentylsulfanyl group. Consequently, electrophilic substitution reactions often proceed under milder conditions than those required for benzene (B151609). sips.org.inchemistrysteps.com The primary sites of substitution are positions 2, 4, and 6, which are ortho or para to the hydroxyl group.

Phenols are known to react readily with halogens, often without the need for a Lewis acid catalyst that is typically required for less activated aromatic rings. byjus.comyoutube.com The reaction of this compound with bromine is anticipated to proceed rapidly. To control the reaction and favor monosubstitution, milder conditions are employed, such as using a non-polar solvent like carbon tetrachloride (CCl4) or chloroform (B151607) (CHCl3) at low temperatures. mlsu.ac.in Under these conditions, a mixture of monobrominated products is expected. The major products are predicted to be 4-bromo-3-(cyclopentylsulfanyl)phenol and 6-bromo-3-(cyclopentylsulfanyl)phenol, with a smaller amount of the sterically hindered 2-bromo-3-(cyclopentylsulfanyl)phenol.

When using a polar solvent like bromine water, the high reactivity of the phenol (B47542) leads to polysubstitution, readily forming a white precipitate of 2,4,6-tribromophenol (B41969) in the case of the parent compound. byjus.comyoutube.com A similar outcome would be expected for this compound, leading to the formation of 2,4,6-tribromo-3-(cyclopentylsulfanyl)phenol.

Table 1: Predicted Product Distribution in the Monobromination of this compound with Br₂ in CCl₄ at 0°C

| Product | Position of Substitution | Predicted Yield (%) |

| 4-Bromo-3-(cyclopentylsulfanyl)phenol | para to -OH, ortho to -SC₅H₉ | 55 |

| 6-Bromo-3-(cyclopentylsulfanyl)phenol | ortho to -OH, para to -SC₅H₉ | 40 |

| 2-Bromo-3-(cyclopentylsulfanyl)phenol | ortho to -OH, ortho to -SC₅H₉ | 5 |

Note: Data are hypothetical and based on established principles of electrophilic aromatic substitution.

The nitration of phenols is typically carried out with dilute nitric acid at low temperatures to prevent oxidative side reactions that can lead to the formation of tarry materials. byjus.comlibretexts.org For this compound, the reaction introduces a nitro (-NO₂) group onto the activated ring. The directing influence of the hydroxyl and cyclopentylsulfanyl groups channels the substitution to the ortho and para positions relative to the -OH group.

The reaction is expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-(cyclopentylsulfanyl)phenol. The ortho and para isomers can often be separated by steam distillation, as ortho-nitrophenols are typically more volatile due to intramolecular hydrogen bonding. byjus.com The use of stronger nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, would likely lead to polysubstitution and increased oxidation. byjus.com Various nitrating systems have been studied to improve regioselectivity in phenol nitration, including the use of metal nitrates or supported reagents. researchgate.netdergipark.org.tr

Table 2: Predicted Isomer Distribution for the Mononitration of this compound with Dilute HNO₃

| Product | Position of Substitution | Predicted Yield (%) |

| 4-Nitro-3-(cyclopentylsulfanyl)phenol | para to -OH | 50 |

| 6-Nitro-3-(cyclopentylsulfanyl)phenol | ortho to -OH | 35 |

| 2-Nitro-3-(cyclopentylsulfanyl)phenol | ortho to -OH | 15 |

Note: Data are hypothetical and based on established principles of electrophilic aromatic substitution.

The sulfonation of phenols is a reversible electrophilic aromatic substitution reaction that shows notable temperature dependence. vedantu.com When this compound is treated with concentrated sulfuric acid, a sulfonic acid (-SO₃H) group is introduced onto the ring.

At lower temperatures (around room temperature or slightly below), the reaction is under kinetic control, and the ortho-substituted product, 2-hydroxy-4-(cyclopentylsulfanyl)benzenesulfonic acid (substitution at position 6), is expected to be the major product. mlsu.ac.invedantu.com At higher temperatures (e.g., 100°C), the reaction is under thermodynamic control, and the more stable para-substituted isomer, 4-hydroxy-2-(cyclopentylsulfanyl)benzenesulfonic acid (substitution at position 4), predominates. mlsu.ac.invedantu.com This reversibility and temperature control allow for selective synthesis of either the ortho or para isomer.

Table 3: Effect of Temperature on the Sulfonation of this compound

| Reaction Temperature | Major Product | Type of Control |

| ~25°C | 6-Hydroxy-2-(cyclopentylsulfanyl)benzenesulfonic acid | Kinetic |

| 100°C | 4-Hydroxy-2-(cyclopentylsulfanyl)benzenesulfonic acid | Thermodynamic |

Note: Product outcomes are predicted based on general principles of phenol sulfonation.

Reaction Kinetics and Thermodynamic Studies

Kinetic studies on the oxidation of phenol are extensive and provide a framework for understanding how the phenolic moiety of this compound might react, especially in advanced oxidation processes. For example, the oxidation of phenol by Fenton's reagent (H₂O₂ + Fe²⁺) has been studied in detail, with reaction pathways and the time evolution of intermediates being characterized. nih.gov Such studies often fit the degradation of phenol and its intermediates to kinetic equations (e.g., second-order kinetics) to determine rate constants, which are crucial for process design. nih.gov The reaction kinetics of phenol degradation can be influenced by various factors, including pH, temperature, and the presence of other substances like carbonates or halides, which can act as scavengers for reactive radical species. nih.govresearchgate.net

Thermodynamic properties are fundamental to understanding the stability and energy changes associated with the reactions of this compound. For the parent phenol molecule, standard thermodynamic properties such as heat capacities and enthalpies of formation have been determined experimentally and computationally. researchgate.netnist.gov For instance, the heat capacities of aqueous solutions of phenol have been measured over a wide range of temperatures and pressures. nist.gov Such data are essential for chemical engineering applications and for validating computational models. Theoretical calculations can provide reliable estimates for the standard enthalpies of formation (ΔfH°) for phenols and their corresponding radicals, which are key parameters in evaluating reaction thermodynamics. researchgate.net

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly quantum chemical methods like density functional theory (DFT), offers powerful tools for investigating the reaction mechanisms of complex organic molecules like this compound. scienceopen.comnih.gov These methods can elucidate reaction pathways, characterize transition states, and calculate energetic parameters that are often difficult to measure experimentally.

For the phenolic portion of the molecule, computational studies are frequently used to understand antioxidant activity. A key parameter is the O–H bond dissociation enthalpy (BDE), which quantifies the energy required to break the bond and form a phenoxy radical. A lower BDE generally correlates with higher radical-scavenging activity. nih.gov DFT calculations using functionals like B3LYP with appropriate basis sets can provide accurate structural geometries and satisfactory bond strengths for phenolic compounds. scienceopen.com

Computational models can also be applied to the reactions of the cyclopentylsulfanyl moiety. For example, the mechanism of thioether oxidation can be modeled to determine the activation energies for the stepwise conversion to sulfoxide (B87167) and sulfone. These calculations can help rationalize the selectivity observed with different oxidants. Similarly, the mechanisms of C–S bond cleavage, whether proceeding through halosulfonium intermediates or catalyzed by transition metals, can be investigated. Computational studies can map out the potential energy surfaces for these reactions, identifying the most favorable pathways and the structures of key intermediates. By calculating properties like spin densities and hyperfine coupling constants, computational methods can also characterize the radical intermediates that may be involved in these processes. researchgate.net

Table 3: Key Parameters from Computational Studies of Phenols and Thioethers

| Parameter | Significance | Typical Computational Method | Reference |

|---|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Measures the strength of a chemical bond (e.g., phenolic O-H); relates to antioxidant activity. | DFT (e.g., B3LYP) | nih.gov |

| Activation Energy (Ea) | The energy barrier for a chemical reaction; determines reaction rate. | DFT, MP2, CCSD | nih.gov |

| Standard Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | Ab initio (e.g., G3MP2B3) | researchgate.net |

| Spin Density | Describes the distribution of an unpaired electron in a radical; identifies reactive sites. | DFT | researchgate.netscienceopen.com |

Advanced Spectroscopic and Chromatographic Characterization of this compound

It is not possible to provide a detailed article on the advanced spectroscopic and chromatographic characterization of this compound as there is no publicly available scientific literature or data on the specific spectroscopic and chromatographic analysis of this compound.

Comprehensive searches of chemical databases, scientific literature, and patent databases did not yield any experimental data for the Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy of this compound.

For an article of this nature to be scientifically accurate and informative, it would require access to experimental data, including:

¹H NMR Data: Chemical shifts (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J), and integration values for each proton in the molecule.

¹³C NMR Data: Chemical shifts (δ) for each unique carbon atom.

2D NMR Data: Correlations from techniques such as COSY, HSQC, and HMBC to definitively assign proton and carbon signals and elucidate the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) Data: The exact mass of the molecular ion, which confirms the elemental composition.

Tandem Mass Spectrometry (MS/MS) Data: Fragmentation patterns that provide structural information about the molecule.

Infrared (IR) Spectroscopy Data: The frequencies of absorption bands corresponding to specific functional groups (e.g., O-H stretch of the phenol, C-S stretch of the thioether).

Ultraviolet-Visible (UV-Vis) Spectroscopy Data: The wavelength of maximum absorbance (λmax), which provides information about the electronic transitions within the molecule.

Without access to this foundational data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings is contingent on the availability of such experimental results.

Advanced Spectroscopic and Chromatographic Characterization of 3 Cyclopentylsulfanyl Phenol

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Mode Analysis via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-(Cyclopentylsulfanyl)phenol is predicted to exhibit several characteristic absorption bands corresponding to its constituent parts: the hydroxyl group, the aromatic ring, the thioether linkage, and the cyclopentyl group.

The most prominent feature is expected to be a strong, broad absorption band in the region of 3550–3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The broadening of this peak is a direct result of intermolecular hydrogen bonding. researchgate.net The C-O stretching vibration of the phenol (B47542) group should produce a strong band in the 1260–1180 cm⁻¹ range. libretexts.org

Vibrations associated with the benzene (B151609) ring are also key identifiers. Aromatic C=C stretching vibrations typically appear as a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. libretexts.orgokstate.edu Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹), while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern (1,3-disubstituted), are expected in the 900–690 cm⁻¹ region. okstate.edu

The aliphatic cyclopentyl group will contribute C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹). The C-S stretching vibration from the thioether linkage is typically weak and appears in the 700–600 cm⁻¹ range, where it may be obscured by other absorptions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Phenol | O-H Stretch (H-bonded) | 3550 - 3200 | Strong, Broad |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic (Cyclopentyl) | C-H Stretch | 2960 - 2850 | Strong |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Weak, Sharp |

| Phenol | C-O Stretch | 1260 - 1180 | Strong |

| Aromatic | C-H Out-of-Plane Bend | 900 - 690 | Medium to Strong |

| Thioether | C-S Stretch | 700 - 600 | Weak |

Electronic Transitions and Chromophore Characterization via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. The primary chromophore in this compound is the substituted benzene ring. Phenols typically display two main absorption bands in the UV region, which arise from π→π* electronic transitions. researchgate.net

For unsubstituted phenol in a neutral aqueous solution, these bands appear around 210 nm and 270 nm. scispace.com The hydroxyl (-OH) and the cyclopentylsulfanyl (-S-C₅H₉) groups act as auxochromes, which are substituents on the chromophore that can modify the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption. Both the hydroxyl group and the sulfur atom of the thioether have lone pairs of electrons that can be delocalized into the aromatic ring, which typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. researchgate.net

The position of λmax can also be sensitive to the pH of the solvent. In basic solutions, the phenolic proton is removed to form a phenolate (B1203915) ion. This increases the electron-donating ability of the oxygen, enhancing conjugation and causing a significant bathochromic shift of the absorption bands. scispace.com For phenol itself, the 270 nm peak shifts to about 286 nm upon formation of the phenolate ion. scispace.com A similar pH-dependent shift would be expected for this compound.

| Transition | Chromophore | Expected λmax (nm) | Solvent/pH Effects |

|---|---|---|---|

| π→π* (Band 1) | Substituted Benzene Ring | ~210 - 225 | Relatively insensitive to pH. |

| π→π* (Band 2) | Substituted Benzene Ring | ~270 - 285 | Bathochromic shift observed in basic media (pH > pKa) due to phenolate formation. |

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, isolation, and quantification of this compound from reaction mixtures or complex sample matrices. The choice of technique depends on the compound's volatility, polarity, and the analytical objective.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a suitable technique for the analysis of volatile or semi-volatile compounds. While this compound is amenable to GC analysis, underivatized phenols can sometimes exhibit poor peak shape (tailing) due to the polar hydroxyl group interacting with active sites on the column or in the injector. mdpi.com

For the separation, a mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, TG-5MS), would be a common first choice. mdpi.com Detection can be achieved using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum. To improve chromatographic performance and reduce peak tailing, derivatization of the hydroxyl group is often employed (see Section 4.5).

| Parameter | Typical Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen, constant flow (~1-2 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 60-100 °C, ramp at 10-20 °C/min to 280-300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split/Splitless |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for separating non-volatile or thermally sensitive compounds and is widely used for the analysis of phenolic compounds. nist.govresearchgate.net Reversed-phase HPLC (RP-HPLC) would be the method of choice for this compound.

In this mode, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase. labrulez.com A gradient elution is commonly employed, starting with a high proportion of water and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This allows for the efficient elution of compounds with varying polarities. To ensure good peak shape and reproducible retention times, a small amount of acid (e.g., 0.1% formic acid or acetic acid) is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group. researchgate.net Detection is most commonly performed using a UV-Vis or Diode Array Detector (DAD), set to one of the compound's absorption maxima (e.g., ~275 nm).

| Parameter | Typical Condition |

|---|---|

| Column | C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Flow Rate | 0.8 - 1.2 mL/min |

| Elution | Gradient (e.g., 10% B to 90% B over 20-30 min) |

| Detector | UV-Vis or Diode Array Detector (DAD) at ~275 nm |

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. sci-hub.se For phenolic compounds, Capillary Zone Electrophoresis (CZE) is a common mode. Since phenols are weak acids, their analysis by CZE requires a buffer with a high pH (typically pH > 9) to deprotonate the hydroxyl group, imparting a negative charge on the molecule. oiv.int

The negatively charged phenolate ions then migrate toward the anode. However, a strong electroosmotic flow (EOF) is typically directed toward the cathode, carrying all species (cations, neutrals, and anions) with it. Anions, being attracted to the anode, will have their mobility retarded and will therefore elute last. sci-hub.se This technique offers high separation efficiency and requires minimal sample and reagent volumes. oiv.int Detection is usually accomplished with an on-column UV detector.

| Parameter | Typical Condition |

|---|---|

| Capillary | Fused silica (B1680970) (e.g., 50 µm ID, 50-75 cm length) |

| Background Electrolyte (BGE) | 20-50 mM Borate or Phosphate buffer, pH 9-11 |

| Voltage | 15 - 30 kV (Normal polarity) |

| Temperature | 20 - 30 °C |

| Injection | Hydrodynamic (pressure) or Electrokinetic |

| Detector | On-column UV Detector at ~275 nm or ~285 nm (phenolate form) |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. For phenols, derivatization is primarily used to increase volatility and thermal stability for GC analysis or to enhance detector response in either GC or HPLC. researchgate.netdocbrown.info

For GC analysis, the most common strategy is silylation. This involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. The resulting silyl (B83357) ethers are more volatile, less polar, and more thermally stable, leading to improved peak shapes and better chromatographic resolution. libretexts.org

For HPLC analysis, derivatization is typically employed to introduce a strong chromophore or a fluorophore, thereby increasing the sensitivity of UV or fluorescence detection. researchgate.net While this compound possesses a native UV chromophore, derivatization can be useful for trace-level analysis. Pre-column derivatization with reagents like dansyl chloride or 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) can be used to create highly responsive derivatives for fluorescence or UV detection, respectively.

| Technique | Strategy | Reagent Example | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | Silylation | BSTFA, MTBSTFA | Increase volatility, improve thermal stability, reduce peak tailing. libretexts.org |

| Gas Chromatography (GC) | Acylation | Acetic Anhydride (B1165640) | Increase volatility, create stable ester derivative. |

| HPLC (UV Detection) | Dinitrophenylation | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Introduce a strong UV chromophore for enhanced sensitivity. |

| HPLC (Fluorescence Detection) | Dansylation | Dansyl Chloride | Introduce a fluorescent tag for highly sensitive detection. |

Silylation Approaches

Silylation is a common and effective derivatization technique in gas chromatography for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. nih.govlibretexts.org This process involves the replacement of the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group. libretexts.org The resulting silyl ether is significantly more volatile and thermally stable than the parent phenol, making it more amenable to GC analysis. nih.govslideshare.net

The general reaction involves the interaction of the phenolic hydroxyl group with a silylating agent. A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most widely used. dphen1.comnih.gov Other reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylsilyl-N,N-dimethylcarbamate (TMSDMC). nih.govresearchgate.netnih.gov TMSDMC is noted for its rapid, instantaneous reaction with phenols at room temperature, which can simplify sample preparation. researchgate.netnih.gov The reactivity of silylating agents generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. For sterically hindered phenols, a catalyst such as trimethylchlorosilane (TMCS) may be added to the reagent mixture to drive the reaction to completion.

Upon derivatization, the this compound is converted to 1-(cyclopentylsulfanyl)-3-(trimethylsiloxy)benzene. This derivative exhibits reduced polarity and is less likely to adsorb to active sites on the GC column, resulting in improved peak shape and resolution. nih.gov Analysis is typically performed using GC coupled with mass spectrometry (GC-MS), which allows for the identification and quantification of the silylated compound. nih.govresearchgate.net

Table 1: Common Silylating Agents for Phenolic Compounds

| Reagent | Abbreviation | Key Characteristics |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly volatile byproducts; commonly used for a wide range of polar compounds including phenols. dphen1.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most volatile TMS-amines; excellent for derivatizing sterically hindered hydroxyl groups. nih.gov |

| Trimethylsilyl-N,N-dimethylcarbamate | TMSDMC | Reacts instantaneously with phenols at room temperature, simplifying sample preparation. researchgate.netnih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable than TMS derivatives. researchgate.net |

Acylation and Alkylation Derivatizations

Acylation and alkylation are alternative derivatization strategies that also aim to reduce the polarity of the phenolic hydroxyl group by replacing its active hydrogen. slideshare.net These methods are suitable for both GC and HPLC analysis.

Acylation reduces the polarity of hydroxyl groups by converting them into esters. slideshare.net This is typically achieved using reagents like acetic anhydride or acid chlorides, such as benzoyl chloride. nih.govresearchgate.net Microwave-assisted acylation using acetic anhydride has been shown to be a rapid and efficient method for phenols, often not requiring a catalyst and resulting in high yields. nih.gov The resulting acyl derivatives are generally stable and exhibit increased detectability, especially when halogenated acylating agents are used for electron capture detection (ECD) in GC. slideshare.net For this compound, acylation with acetic anhydride would yield 3-(cyclopentylsulfanyl)phenyl acetate.

Alkylation modifies compounds with acidic hydrogens, like phenols, by replacing the hydrogen with an alkyl group to form an ether. libretexts.orgslideshare.net This process decreases molecular polarity and can improve chromatographic separation. slideshare.net A wide range of alkylating reagents is available, and reactions can be performed under various conditions. slideshare.net For instance, pentafluorobenzyl bromide (PFB-Br) is a common reagent that introduces a pentafluorobenzyl group, which significantly enhances the response of an ECD detector. libretexts.org The reaction of this compound with an alkylating agent like methyl iodide would produce 1-(cyclopentylsulfanyl)-3-methoxybenzene.

Table 2: Acylation and Alkylation Reagents for Phenolic Derivatization

| Derivatization Type | Reagent | Derivative Formed | Key Advantages |

|---|---|---|---|

| Acylation | Acetic Anhydride | Ester (Acetate) | Forms stable derivatives; efficient reaction, can be microwave-assisted. nih.gov |

| Benzoyl Chloride | Ester (Benzoate) | Introduces a UV-active group, enhancing detection in HPLC. researchgate.net | |

| Alkylation | Methyl Chloroformate (MCF) | Ether/Ester | Can offer improved reproducibility and compound stability compared to silylation. nih.gov |

| Pentafluorobenzyl Bromide (PFB-Br) | Ether (Pentafluorobenzyl) | Adds a halogenated group, significantly increasing sensitivity for ECD in GC. libretexts.org |

Pre- and Post-Column Derivatization Techniques

In high-performance liquid chromatography (HPLC), derivatization can be performed either before the sample is injected onto the column (pre-column) or after the analytical separation has occurred but before detection (post-column). libretexts.org The choice between these techniques depends on the analyte, the complexity of the sample matrix, and the specific analytical requirements. libretexts.org

Pre-column derivatization involves chemically modifying the analyte before chromatographic separation. libretexts.org This approach is versatile, as the reaction conditions are not limited by the mobile phase composition or column stability. researchgate.net A common strategy for phenols is to introduce a "tag" that enhances UV or fluorescence detection. libretexts.org For example, 1-fluoro-2,4-dinitrobenzene (FDNB) reacts with phenols under mild conditions to form ether derivatives that can be detected at specific UV wavelengths. researchgate.net Another reagent, p-bromophenacyl bromide (p-BPB), can be used to introduce a bromine atom into the molecule, enabling element-selective detection with techniques like inductively coupled plasma-mass spectrometry (ICP-MS). rsc.org A primary advantage of pre-column derivatization is that any excess reagent or byproducts can often be separated from the derivatized analyte during the chromatographic run. libretexts.org

Post-column derivatization (PCD) involves adding a reagent to the column effluent after separation but before it reaches the detector. libretexts.orgdocumentsdelivered.com This technique is advantageous because it does not alter the chromatographic behavior of the original analyte and can be fully automated. libretexts.orgresearchgate.net Since the reaction occurs after separation, the formation of multiple derivative products from a single analyte is not a concern. libretexts.org For the detection of phenols, a dual-component reagent system comprising potassium ferricyanide (B76249) and 4-aminoantipyrene can be introduced post-column to produce a colored complex that is detectable by a UV-Vis detector. chromatographytoday.com A significant challenge in conventional PCD is the potential for band broadening due to the reaction coils needed for mixing. nih.gov However, newer techniques like Reaction Flow (RF) chromatography minimize this issue by enabling more efficient mixing in a smaller volume, thereby preserving the separation efficiency achieved on the column. chromatographytoday.comnih.gov

Table 3: Comparison of Pre- and Post-Column Derivatization in HPLC

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

|---|---|---|

| Timing | Reaction occurs before injection onto the column. libretexts.org | Reagent is added after separation and before detection. libretexts.org |

| Chromatography | Separation of the derivative, not the original analyte. | Separation of the original, unmodified analyte. libretexts.org |

| Reagent Byproducts | Can often be separated from the analyte derivative by the column. | Pass through the detector with the derivatized analyte. |

| Advantages | Greater flexibility in reaction conditions; removes excess reagent. researchgate.net | Fully automatable; no interference with analyte separation; suitable for unstable derivatives. researchgate.netchromatographytoday.com |

| Disadvantages | Potential for multiple derivative products; may be more labor-intensive. | Requires specific instrumentation; potential for band broadening; reaction must be rapid. nih.gov |

| Example Reagents | 1-fluoro-2,4-dinitrobenzene (FDNB), Benzoyl Chloride. researchgate.netresearchgate.net | 4-aminoantipyrene/Potassium Ferricyanide. chromatographytoday.com |

Theoretical and Computational Chemistry of 3 Cyclopentylsulfanyl Phenol

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in exploring the electronic landscape of 3-(Cyclopentylsulfanyl)phenol. These investigations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like this compound. DFT calculations are employed to optimize the molecular geometry, determine the ground-state energy, and derive various electronic properties. nih.govepa.govmdpi.com

Typically, these calculations would involve selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Kohn-Sham equations for the system. nih.govnih.gov The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would likely show the planarity of the phenol (B47542) ring and the puckered "envelope" or "twist" conformation of the cyclopentyl group.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| C-O Bond Length (Phenol) | 1.36 Å |

| O-H Bond Length (Phenol) | 0.96 Å |

| C-S Bond Length (Thioether) | 1.80 Å |

| C-S-C Bond Angle | 105° |

| Phenol Ring C-C Bond Lengths | ~1.39 Å |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comresearchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the sulfur atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical FMO Energy Values for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue.

In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the hydroxyl group and to a lesser extent on the sulfur atom, highlighting these as the primary sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), indicating its susceptibility to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclopentylsulfanyl group necessitates a thorough conformational analysis to identify the most stable conformers and understand the molecule's dynamic behavior. Molecular dynamics (MD) simulations can provide insights into the conformational landscape of this compound over time at a given temperature. mdpi.com

By simulating the motion of the atoms, MD can reveal the preferred orientations of the cyclopentyl ring relative to the phenol ring and the rotational barriers around the C-S bond. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. The results would likely indicate that while the phenol ring is rigid, the cyclopentylsulfanyl side chain can adopt several low-energy conformations.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the experimental characterization of this compound. Time-dependent DFT (TD-DFT) can be used to predict the UV-visible absorption spectra, while calculations of vibrational frequencies can simulate the infrared (IR) and Raman spectra. nih.gov Furthermore, NMR chemical shifts can be calculated to assist in the interpretation of ¹H and ¹³C NMR spectra. These theoretical spectra, when compared with experimental data, can confirm the molecule's structure and provide a more detailed assignment of the observed signals.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) | λmax | ~275 nm |

| IR | O-H Stretch | ~3600 cm⁻¹ |

| IR | C-S Stretch | ~700 cm⁻¹ |

| ¹H NMR | Phenolic OH | ~5-6 ppm |

| ¹³C NMR | Carbon attached to OH | ~155 ppm |

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate a molecule's chemical structure with its biological activity or physical properties. researchgate.netnih.govmdpi.com For this compound, QSAR models could be developed to predict its potential biological activities, such as antioxidant or antimicrobial effects, based on calculated molecular descriptors. nih.gov

These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature. By establishing a quantitative relationship between these descriptors and an observed activity for a series of related phenol derivatives, the activity of this compound can be estimated. Similarly, QSPR models can predict physical properties like solubility, boiling point, and partition coefficient. researchgate.net

Solvation Effects on Molecular Properties and Reactivity of this compound

The local environment created by solvent molecules can significantly alter the electronic structure and, consequently, the physical properties and chemical reactivity of a solute molecule. For this compound, the interplay between the polar hydroxyl group, the relatively nonpolar cyclopentylsulfanyl moiety, and the aromatic ring dictates its interaction with various solvents. Computational chemistry provides powerful tools to model these interactions and predict the resulting changes in molecular behavior.

Solvation effects are typically modeled using either explicit or implicit solvent models. Explicit models treat individual solvent molecules, offering a high level of detail at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to capture the bulk effects of the solvent. nih.govresearchgate.net The choice of model and the level of theory, often Density Functional Theory (DFT), are crucial for accurately predicting solvation effects. nih.govrsc.orgnih.gov

Influence on Molecular Properties

The properties of this compound are sensitive to the polarity and hydrogen-bonding capabilities of the solvent.

Illustrative Data on Calculated Dipole Moment

This table presents hypothetical data based on general trends for substituted phenols, as direct experimental or computational data for this compound is not available.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Cyclohexane | 2.02 | 2.15 |

| Dichloromethane | 8.93 | 2.58 |

| Acetone | 20.7 | 2.95 |

| Methanol | 32.7 | 3.20 |

| Water | 80.1 | 3.55 |

Spectroscopic Properties (UV-Vis and NMR): Solvents can cause shifts in the absorption maxima in UV-Vis spectroscopy, a phenomenon known as solvatochromism. wikipedia.orgnih.gov This effect arises from the differential solvation of the ground and excited electronic states. wikipedia.org For phenolic compounds, an increase in solvent polarity typically leads to a shift in the π-π* transition. Protic solvents, capable of hydrogen bonding with the hydroxyl group, can cause more significant shifts compared to aprotic solvents of similar polarity. researchgate.netsemanticscholar.org

Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the solvent environment. The chemical shift of the phenolic proton is particularly indicative of hydrogen bonding interactions. In hydrogen-bond-accepting solvents, the phenolic proton signal will be shifted downfield (to a higher ppm value) due to the deshielding effect of the interaction. nih.govresearchgate.net Computational methods, combining DFT with continuum solvent models, can accurately predict these solvent-induced shifts. nih.govresearchgate.net

Illustrative Data on Predicted Spectroscopic Shifts

This table presents hypothetical data based on general trends for substituted phenols, as direct experimental or computational data for this compound is not available.

| Solvent | UV-Vis λmax (nm) | 1H-NMR δ (ppm) of -OH |

| n-Hexane | 275 | 4.8 |

| Chloroform (B151607) | 278 | 6.5 |

| Acetonitrile (B52724) | 279 | 7.9 |

| DMSO | 282 | 9.5 |

Influence on Chemical Reactivity

Solvation plays a critical role in the reactivity of this compound, particularly in reactions involving the acidic phenolic proton.

Acidity (pKa): The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Solvents that can effectively stabilize the negatively charged phenoxide ion will enhance the acidity of the phenol (i.e., lower its pKa). Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the phenoxide ion through hydrogen bonding. The cyclopentylsulfanyl group at the meta position is expected to have a mild electron-donating effect, which would slightly decrease the acidity compared to unsubstituted phenol. firsthope.co.iniitk.ac.inscribd.com Computational protocols that combine DFT calculations with implicit solvation models, sometimes including a few explicit solvent molecules, have proven to be accurate in predicting the pKa of phenols.

Reaction Rates: The rates of chemical reactions involving this compound can be significantly influenced by the solvent. According to transition state theory, a reaction will be accelerated by a solvent that preferentially stabilizes the transition state relative to the reactants. For reactions such as O-alkylation or oxidation, the nature of the solvent can affect the solubility of reactants, the stability of intermediates, and the energy of the transition state. For instance, polar aprotic solvents might be favored for a reaction involving a charged nucleophile, while nonpolar solvents might be suitable for radical-mediated reactions. Computational studies can map out the reaction energy profile in different solvents, providing insights into the reaction mechanism and predicting the effect of the solvent on the reaction rate.

Illustrative Data on Predicted Reactivity Parameters

This table presents hypothetical data based on general principles and trends for substituted phenols, as direct experimental or computational data for this compound is not available.

| Solvent | Predicted pKa | Relative Reaction Rate (Hypothetical Reaction) |

| Dioxane | 13.5 | 1 |

| Methanol | 11.2 | 15 |

| Water | 10.1 | 85 |

| DMSO | 11.5 | 250 |

Applications of 3 Cyclopentylsulfanyl Phenol in Specialized Chemical Fields

Role as a Chemical Building Block for Advanced Materials Synthesis

The presence of a reactive phenol (B47542) group and a sterically significant cyclopentylsulfanyl group makes 3-(Cyclopentylsulfanyl)phenol a candidate for the synthesis of functional materials. Chemical suppliers classify it as a material building block, suggesting its role in creating more complex structures. bldpharm.com

Polymer Chemistry and Monomer Applications

The phenolic hydroxyl group is a key functional group in polymer chemistry, particularly in the synthesis of polyesters, polycarbonates, and phenolic resins. Phenol derivatives can be used to create high-performance polymers with tailored thermal stability and specific functionalities. mdpi.comnih.gov In theory, this compound could be incorporated as a monomer or a co-monomer in polymerization reactions.

The bulky, non-polar cyclopentylsulfanyl group would be expected to influence the final properties of a polymer by:

Increasing steric hindrance: This could affect chain packing and potentially increase the polymer's glass transition temperature (Tg) and solubility in organic solvents.

Modifying surface properties: The thioether group could introduce specific interfacial characteristics or serve as a site for post-polymerization modification.

Enhancing thermal stability: The incorporation of sulfur-containing moieties can, in some cases, improve the thermal and oxidative stability of polymers.

A hypothetical polymerization reaction involving this monomer is the synthesis of a polysulfone, where a bisphenol is reacted with a dihalide like 4,4′-dichlorodiphenylsulfone. mdpi.com

| Potential Polymer Type | Role of this compound | Anticipated Property Influence |

| Polyesters/Polycarbonates | Co-monomer | Modification of thermal properties, solubility |

| Phenolic Resins | Phenolic component | Introduction of flexibility and sulfur functionality |

| Poly(arylene ether)s | Monomer | Control of chain packing and dielectric properties |

Organic Frameworks and Supramolecular Assemblies

Metal-Organic Frameworks (MOFs) and other supramolecular structures are built from organic linkers and metal nodes. mdpi.com Phenolic compounds are valuable as organic linkers due to their ability to be deprotonated and coordinate with metal ions. nih.govresearchgate.net The structure of this compound provides a hydroxyl group for coordination and a thioether group that could either remain as a functional pendant group within the framework's pores or participate in secondary interactions.

The potential roles in this context include:

Pore Environment Modification: The cyclopentylsulfanyl group could create a hydrophobic environment within the pores of a MOF, influencing its selectivity for adsorbing specific molecules.

Hierarchical Assembly: The molecule could participate in hydrogen bonding via its phenol group and other weaker interactions, contributing to the formation of complex supramolecular structures like metal-phenolic networks (MPNs). nih.govresearchgate.net

Additives in Material Science

Phenolic compounds are widely used as additives in material science, often serving as antioxidants or thermal stabilizers. mdpi.comnih.gov Hindered phenols, in particular, are effective radical scavengers. While this compound is not a sterically hindered phenol in the traditional sense, the combination of the phenol group (which can donate a hydrogen atom to terminate radical chain reactions) and the sulfur atom (which can decompose hydroperoxides) suggests a potential, albeit unconfirmed, role as a stabilizing additive in polymeric or organic materials.

Catalytic Applications and Ligand Design

The dual functionality of this compound also positions it as a candidate for applications in catalysis, both as a potential organocatalyst and, more significantly, as a ligand for metal-based catalysts.

Organocatalysis Utilizing Phenolic Acidity

The hydroxyl group of the phenol is weakly acidic and can act as a proton donor, a key function in many organocatalytic reactions. It could potentially be used in reactions that benefit from general acid catalysis, such as activating carbonyl groups or participating in hydrogen-bonding interactions to control stereochemistry. However, there is no specific research available demonstrating the use of this compound as an organocatalyst.

Metal Complexation and Ligand Functionality

The most promising catalytic application for this molecule is in ligand design for transition metal catalysis. The compound has two potential coordination sites: the phenolic oxygen and the thioether sulfur. This makes it a potential bidentate O,S-donor ligand.

Coordination Chemistry:

The phenol group can be deprotonated to form a phenoxide, which is a strong anionic oxygen donor that forms robust bonds with metal centers. nih.gov

The thioether sulfur is a soft donor atom, which preferentially coordinates to soft, later transition metals such as palladium, platinum, rhodium, and copper. nih.gov

The combination of a "hard" oxygen donor and a "soft" sulfur donor in one molecule is of significant interest in coordination chemistry. Such "hard-soft" ligands can stabilize metal centers and electronically tune their catalytic activity. The cyclopentyl group provides significant steric bulk near the sulfur atom, which can be used to create a specific coordination pocket around the metal center, influencing the selectivity of catalytic reactions.

| Metal Center (Example) | Potential Coordination Mode | Possible Catalytic Application |

| Palladium (Pd) | O,S-Bidentate | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper (Cu) | O,S-Bidentate | Atom Transfer Radical Polymerization (ATRP), Oxidation reactions |

| Rhodium (Rh) | O,S-Bidentate | Hydroformylation, Hydrogenation |

Research has shown that benzimidazolyl-phenol ligands coordinate to metal ions through both a nitrogen and the phenolic oxygen to form stable complexes. nih.gov By analogy, it is plausible that this compound could form stable chelate complexes with various transition metals, though specific studies are required to confirm its efficacy and the properties of the resulting complexes.

Influence of Thioether Moiety on Catalytic Performance

The unique structural characteristics of this compound, which combines a phenolic hydroxyl group with a cyclopentylsulfanyl (a thioether) moiety, suggest its potential utility in various catalytic applications. The thioether group, in particular, can exert a significant influence on the performance of metal-based catalysts. While direct catalytic studies on this compound are not extensively documented, the influence of the thioether moiety can be inferred from research on analogous ligand structures in transition-metal catalysis.

The sulfur atom in a thioether is a soft donor and can coordinate to transition metals, thereby stabilizing the metal center. This stabilization is a crucial aspect of catalyst design. The electronic and steric properties of ligands are paramount in determining the outcome of a catalytic reaction, and thioether-containing ligands are increasingly being explored for this purpose. thieme-connect.com

Research has demonstrated that the thioether group can play a pivotal role in directing the coordination of substrates to the metal center. For instance, in asymmetric hydrogenation reactions, the thioether group has been shown to be instrumental in guiding the coordination of olefins, which in turn affects the stereochemical outcome of the reaction. researchgate.net This directing effect can be attributed to the specific electronic and steric interactions between the thioether moiety and the metal catalyst, as well as the substrate.

Furthermore, the modification of the thioether-containing ligand structure can have a profound impact on both the selectivity and reactivity of the catalytic system. This tunability is a key advantage in the development of catalysts for specific chemical transformations. researchgate.net In the realm of palladium-catalyzed C-H functionalization, thioether ligands have been shown to accelerate reaction rates and enable new site selectivity that was not achievable with other types of catalysts. princeton.edu

The thioether functional group can also be incorporated into more complex catalytic architectures, such as metal-organic frameworks (MOFs). Thioether-functionalized MOFs have been developed and have shown catalytic activity in reactions like the hydrogenation of carbon dioxide. researchgate.netrsc.org The presence of the thioether arms within the MOF structure can facilitate the formation and stabilization of catalytically active metal species. researchgate.net

The distinct properties of the divalent sulfur atom in thioethers, such as its greater polarizability compared to oxygen in ethers, lead to different chemical and biological activities. nih.gov This difference is fundamental to the unique catalytic behavior observed with thioether-containing compounds. The development of metal-free catalytic systems has also seen the use of thioethers, for example, in dehydrative thioetherification reactions. nih.gov

Table 1: Influence of Thioether Ligands on Catalytic Reactions

| Catalytic System | Role of Thioether Moiety | Observed Effect | Reference |

|---|---|---|---|

| Pd/S,O-ligand | Non-directed C-H alkynylation | Enables para-selective alkynylation of anilines. | researchgate.net |

| Ir/P,S-catalysts | Directing olefin coordination | Maximizes energy gap between transition states, leading to high enantioselectivity in asymmetric hydrogenation. | researchgate.net |

| Thioether-Pd catalysts | C-H functionalization | Accelerates reaction rates and enables new site selectivity. | princeton.edu |

Development in Sensing and Detection Technologies

The dual functionality of this compound, possessing both a phenolic hydroxyl group and a thioether linkage, makes it a candidate for a component in the development of novel sensors and detection technologies. Both phenols and thioethers have been independently utilized in the design of chemosensors and biosensors for a variety of analytes.

Phenolic compounds are a major class of analytes for which numerous sensing methods have been developed, driven by their prevalence as environmental pollutants and their importance in biological systems. nih.govnih.gov Similarly, the thioether moiety has been incorporated into sensor design, often for the detection of biologically relevant thiols or as a means to anchor sensor molecules to nanoparticle surfaces. mdpi.comnih.gov

Chemo- and Biosensor Design Principles

The design of chemosensors and biosensors relies on the principle of molecular recognition, where a receptor molecule selectively interacts with a target analyte, leading to a measurable signal. In the context of this compound, both the phenol and thioether groups could serve as recognition sites.

Phenol-Based Sensor Design: The phenolic hydroxyl group can participate in hydrogen bonding and can be deprotonated to form a phenoxide, which is a strong ligand for metal ions. This property is exploited in the design of sensors for metal ions, where the coordination of the metal to the phenoxide results in a change in the sensor's optical or electrochemical properties. mdpi.com Metal-phenolic networks (MPNs), formed through the self-assembly of metal ions and polyphenols, are a prominent example of this principle and have been used in various sensing applications. mdpi.com

Enzyme-based biosensors for phenolic compounds often utilize enzymes like tyrosinase or laccase. nih.govnih.gov These enzymes catalyze the oxidation of phenols to quinones. The production of quinones can be monitored electrochemically or optically, providing a quantitative measure of the phenol concentration. nih.gov

Thioether-Based Sensor Design: The sulfur atom in the thioether group can act as a binding site for soft metal ions. More commonly, thioether moieties are incorporated into fluorescent probes designed to detect thiols through nucleophilic substitution reactions. nih.govnih.gov For instance, a thiol can displace a leaving group attached to a fluorophore via a thioether linkage, leading to a change in fluorescence. nih.gov Thioether groups are also used as anchoring points to attach sensor molecules to the surface of gold or other metal nanoparticles, which are then used in various sensing platforms. mdpi.com

Table 2: Design Principles of Phenol- and Thioether-Based Sensors

| Sensor Type | Recognition Moiety | Design Principle | Analyte Class | Reference |

|---|---|---|---|---|

| Chemosensor | Phenol | Coordination with metal ions | Metal ions | mdpi.com |

| Biosensor | Phenol (with enzyme) | Enzymatic oxidation | Phenolic compounds | nih.gov |

| Chemosensor | Thioether | Nucleophilic substitution | Thiols | nih.gov |

Spectroscopic Detection Mechanisms

Spectroscopic techniques are a mainstay in sensor technology, offering high sensitivity and selectivity. The detection mechanisms are diverse and are tailored to the specific sensor design and target analyte.

Colorimetric Detection: Colorimetric sensors provide a visual readout in the form of a color change, which can be quantified using spectrophotometry. nih.gov For phenolic compounds, a common colorimetric method involves their enzymatic oxidation to form colored products. nih.gov Another approach is the use of metal-phenolic networks, where the coordination of the phenol to a metal ion like iron (Fe³⁺) can produce a distinct color. acs.org The inhibition of a color-producing reaction can also be the basis for detection; for example, the presence of phenolic compounds can inhibit the peroxidase-like activity of certain nanomaterials, leading to a decrease in the color intensity of an oxidized substrate. nih.gov

Fluorescent Detection: Fluorescence-based sensors offer very high sensitivity. The design of fluorescent probes can be such that the probe is initially non-fluorescent or weakly fluorescent, and the interaction with the analyte "turns on" the fluorescence. nih.gov For sensors incorporating a thioether moiety, a common mechanism is the thiol-induced cleavage of the thioether bond that links a quencher to a fluorophore. nih.gov Once the quencher is removed, the fluorophore's emission is restored. This "off-on" switching provides a strong and clear signal for the presence of the analyte. nih.gov The intramolecular charge transfer (ICT) mechanism is another principle used in designing fluorescent probes, where the binding of the analyte alters the electronic properties of the fluorophore, leading to a change in its emission wavelength or intensity.

Table 3: Spectroscopic Detection Mechanisms in Sensing

| Mechanism | Technique | Principle | Example Application | Reference |

|---|---|---|---|---|

| Colorimetric | UV-Vis Spectroscopy | Formation of colored products from enzymatic reaction of phenols. | Detection of phenolic compounds. | nih.gov |

| Colorimetric | UV-Vis Spectroscopy | Formation of colored metal-phenolic coordination complexes. | Polyphenol detection. | acs.org |

| Fluorescent | Fluorometry | Analyte-induced cleavage of a quencher from a fluorophore. | Thiol detection. | nih.gov |

Environmental Behavior and Transformation of 3 Cyclopentylsulfanyl Phenol

Environmental Release and Distribution Pathways

Phenolic compounds are introduced into the environment primarily through industrial activities. nih.govunirioja.esresearchgate.net The production and use of chemicals, pharmaceuticals, dyes, pesticides, and plastics are significant sources of phenolic contamination in wastewater. saltworkstech.comnih.gov Therefore, it is anticipated that 3-(Cyclopentylsulfanyl)phenol would most likely be released into the environment through industrial effluent discharges.

Once released into aquatic environments, the distribution of this compound is governed by its physicochemical properties. Phenolic compounds are generally moderately soluble in water. saltworkstech.com The presence of the cyclopentylsulfanyl group, a nonpolar alkyl sulfide (B99878) substituent, likely decreases its water solubility compared to phenol (B47542) itself, while increasing its affinity for organic matter. This suggests that this compound will partition between the water column and solid phases such as sediment and suspended particles. In South Korea, various phenolic compounds have been detected in freshwater, sediment, and aquatic organisms, with phenol being the most predominant. nih.gov The distribution of these compounds is influenced by factors such as water flow, sediment composition, and the presence of organic matter.

The structure of this compound suggests a moderate potential for bioaccumulation in aquatic organisms. The lipophilic nature of the cyclopentyl group can facilitate its uptake into fatty tissues. Studies on other alkylphenols have demonstrated their tendency to accumulate in organisms, with bioconcentration factors varying based on the species and the specific chemical structure. researchgate.net

Phenolic compounds can also be found in soil, often as a result of the application of contaminated sludge, industrial spills, or atmospheric deposition. nih.gov In soil, the mobility and distribution of this compound would be influenced by the soil's organic matter content, pH, and texture. nih.gov The compound is expected to adsorb to soil organic matter, which would limit its leaching into groundwater.

Biodegradation and Biotransformation Processes

The persistence of this compound in the environment is largely determined by its susceptibility to biodegradation. Both the phenolic and the sulfide moieties of the molecule are known to be targeted by microbial enzymes.

Microbial Degradation Mechanisms

The microbial degradation of phenolic compounds is a well-documented process. Aerobic degradation typically begins with the enzymatic hydroxylation of the aromatic ring by phenol hydroxylase to form a catechol intermediate. nih.gov This is followed by ring cleavage, which can occur via either the ortho or meta pathway, leading to the formation of intermediates that can enter central metabolic pathways. nih.gov

For this compound, several initial microbial attacks are plausible:

Hydroxylation of the Aromatic Ring: Microorganisms could introduce a second hydroxyl group onto the phenol ring, likely forming a substituted catechol. This would be a common pathway for phenolic compounds.

Oxidation of the Cyclopentyl Ring: The cyclopentyl group could be a target for microbial oxidation, potentially leading to the formation of hydroxylated or carboxylated derivatives.

Cleavage of the Carbon-Sulfur Bond: The sulfide linkage is another potential site for microbial attack. The biodegradation of organosulfur compounds is a critical part of the global sulfur cycle. arc.gov.au Microorganisms possess enzymes capable of cleaving carbon-sulfur bonds, which could lead to the separation of the phenol and cyclopentylthiol moieties.

The presence of an alkyl group on the phenol ring, as in the case of the cyclopentyl group, can influence the rate and pathway of degradation. While some microorganisms are adept at degrading long-chain alkylphenols, branched isomers can be more resistant to biodegradation. nih.gov

Identification of Biotic Transformation Products

Based on the known microbial degradation pathways of similar compounds, a number of potential biotic transformation products for this compound can be hypothesized.

Following the initial enzymatic attacks, further biotransformation would lead to a variety of intermediate products. If the degradation proceeds through a catechol intermediate, subsequent ring cleavage would produce muconic acid derivatives. Oxidation of the cyclopentyl ring would result in a series of more polar compounds, including alcohols and carboxylic acids. Cleavage of the C-S bond would yield phenol and cyclopentylthiol, both of which would be further degraded.

The table below summarizes the likely initial transformation products based on different microbial degradation pathways.

| Degradation Pathway | Initial Transformation Product(s) |

| Aromatic Ring Hydroxylation | 3-(Cyclopentylsulfanyl)catechol |

| Cyclopentyl Ring Oxidation | Hydroxylated or carboxylated this compound derivatives |

| C-S Bond Cleavage | Phenol and Cyclopentylthiol |

| Sulfur Oxidation | 3-(Cyclopentylsulfinyl)phenol or 3-(Cyclopentylsulfonyl)phenol |

Abiotic Degradation Mechanisms

In addition to biodegradation, this compound can be transformed in the environment through abiotic processes such as photochemical degradation, hydrolysis, and oxidation.

Photochemical Degradation Studies